2-Methyl-L-proline

Beschreibung

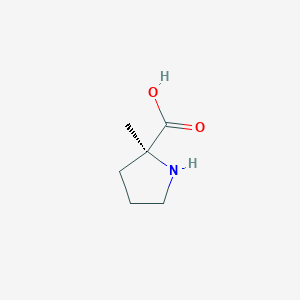

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-methylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHHAVWYGIBIEU-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316010 |

Source

|

| Record name | 2-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42856-71-3 |

Source

|

| Record name | 2-Methyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42856-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042856713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Early Synthesis Methods for α-Methylated Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methyl group at the α-carbon of an amino acid profoundly impacts its conformational properties and metabolic stability, making α-methylated amino acids valuable building blocks in drug design and peptide chemistry. This technical guide delves into the foundational, early methods developed for the synthesis of these crucial compounds. We will explore the core principles, experimental protocols, and comparative data of the Strecker synthesis, the Bucherer-Bergs reaction, and pioneering asymmetric approaches using chiral auxiliaries.

Racemic Syntheses: The Classical Approaches

The earliest methods for synthesizing α-methylated amino acids were not stereoselective, yielding racemic mixtures that required subsequent resolution. Two prominent methods from this era are the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker Synthesis

First reported by Adolph Strecker in 1850, the Strecker synthesis is a three-component reaction between a ketone, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α,α-disubstituted amino acid.[1][2][3] The use of a ketone as the starting material is the key to producing α-alkylated amino acids.[1][4]

Reaction Scheme:

Figure 1: General workflow of the Strecker synthesis for α,α-disubstituted amino acids.

This protocol is a representative example of the classical Strecker synthesis.

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, a mixture of methyl isopropyl ketone (1.0 eq), ammonium chloride (1.2 eq), and sodium cyanide (1.2 eq) is suspended in a mixture of ethanol and water.

-

The reaction mixture is stirred at room temperature or gently heated (40-50 °C) for several hours to overnight.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the α-aminonitrile is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

-

-

Hydrolysis to the Amino Acid:

-

The crude α-aminonitrile is refluxed with a strong acid, typically 6 M hydrochloric acid, for several hours until the nitrile is completely hydrolyzed.

-

The reaction mixture is then cooled, and any solid impurities are removed by filtration.

-

The aqueous solution is washed with an organic solvent to remove any non-polar impurities.

-

The pH of the aqueous solution is adjusted to the isoelectric point of the amino acid (typically around pH 6) using a base (e.g., ammonium hydroxide or sodium hydroxide).

-

The precipitated racemic α-methylvaline is collected by filtration, washed with cold water and ethanol, and dried.

-

| Starting Ketone | Product | Yield (%) | Reference |

| Methyl isopropyl ketone | (±)-α-Methylvaline | Not specified in early literature, generally moderate to good | [4] |

Table 1: Representative data for the classical Strecker synthesis.

The Bucherer-Bergs Reaction

Developed by Hans Theodor Bucherer and Hermann Bergs in the early 20th century, this multicomponent reaction provides hydantoins from ketones, which serve as stable precursors to α,α-disubstituted amino acids.[5][6] The hydantoin is subsequently hydrolyzed to yield the desired amino acid.

Reaction Scheme:

Figure 2: General workflow of the Bucherer-Bergs reaction for α,α-disubstituted amino acids.

This protocol outlines the synthesis of α-methylphenylalanine via the Bucherer-Bergs reaction.

-

Hydantoin Formation:

-

A mixture of acetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a pressure vessel with ethanol and water is heated to 60-70°C for several hours.[6][7]

-

The reaction is monitored for the formation of the 5-methyl-5-phenylhydantoin precipitate.

-

After cooling, the solid hydantoin is collected by filtration, washed with water, and recrystallized from ethanol or water.

-

-

Hydrolysis to Amino Acid:

-

The purified hydantoin is heated at reflux with an aqueous solution of a strong base (e.g., 25% sodium hydroxide or barium hydroxide) for an extended period (12-24 hours).[8][9]

-

The reaction mixture is then cooled and acidified with a mineral acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid.

-

The precipitated racemic α-methylphenylalanine is collected by filtration, washed with cold water, and dried.

-

| Starting Ketone | Intermediate | Final Product | Yield of Hydantoin (%) | Overall Yield (%) | Reference |

| Acetophenone | 5-Methyl-5-phenylhydantoin | (±)-α-Methylphenylalanine | Good to excellent | Moderate to good | [6][7] |

Table 2: Representative data for the Bucherer-Bergs synthesis.

Asymmetric Syntheses: The Advent of Chiral Auxiliaries

The demand for enantiomerically pure α-methylated amino acids drove the development of asymmetric synthetic methods. A key early strategy involved the use of chiral auxiliaries to direct the stereoselective alkylation of an amino acid precursor.

The Oxazolidinone Method (Seebach and Evans)

Reaction Scheme:

Figure 3: Workflow for the asymmetric synthesis of α-methylalanine using an oxazolidinone auxiliary.

This protocol is based on the principles developed by Seebach and Evans.

-

Formation of the Chiral Oxazolidinone:

-

L-Alanine is reacted with pivaldehyde in a suitable solvent to form the corresponding Schiff base.

-

The Schiff base is then acylated (e.g., with an acid chloride) to induce cyclization to the chiral oxazolidinone. The diastereomers are typically separated by chromatography or crystallization.

-

-

Diastereoselective Methylation:

-

The purified oxazolidinone is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere.

-

A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to form the lithium enolate.

-

Methyl iodide is then added to the enolate solution, and the reaction is allowed to proceed at low temperature.

-

-

Hydrolysis and Auxiliary Removal:

-

The reaction is quenched, and the alkylated oxazolidinone is isolated.

-

Hydrolysis of the oxazolidinone, typically under acidic or basic conditions, cleaves the auxiliary to yield the N-protected α-methylated amino acid.

-

Final deprotection affords the enantiomerically enriched (S)-α-methylalanine.

-

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| (S)-Valinol-derived oxazolidinone | CH₃I | >99:1 | 90 | >98 | [14] |

| (1S,2R)-Norephedrine-derived oxazolidinone | CH₃I | 49:1 | 85 | 96 | [14] |

Table 3: Quantitative data for the asymmetric methylation using oxazolidinone auxiliaries.

The Pseudoephedrine Amide Method (Myers)

A highly practical and efficient method using pseudoephedrine as a chiral auxiliary was developed by Myers.[15][16][17] In this approach, an amino acid is coupled with pseudoephedrine to form a chiral amide. Deprotonation followed by alkylation proceeds with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to afford the α-methylated amino acid in high enantiomeric purity.

Reaction Scheme:

Figure 4: Workflow for the asymmetric synthesis of α-amino acids using pseudoephedrine as a chiral auxiliary.

This protocol is a representative example of the Myers' method.

-

Preparation of the Pseudoephedrine Glycinamide:

-

(+)-Pseudoephedrine is reacted with a protected glycine derivative (e.g., N-Boc-glycine) using a standard peptide coupling reagent to form the corresponding amide.

-

The protecting group is then removed to yield (+)-pseudoephedrine glycinamide.

-

-

Diastereoselective Alkylation:

-

The pseudoephedrine glycinamide is dissolved in THF containing lithium chloride and cooled to -78 °C.

-

LDA is added to form the lithium enolate.

-

The electrophile, in this case, a protected 3,4-dihydroxybenzyl bromide, is added, and the reaction is stirred at low temperature.

-

-

Hydrolysis and Auxiliary Removal:

-

The reaction is quenched, and the product is isolated.

-

The alkylated pseudoephedrine amide is hydrolyzed by refluxing in water or a water/dioxane mixture to yield the L-α-methyl-DOPA and recover the pseudoephedrine auxiliary.

-

| Amine Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| (+)-Pseudoephedrine | Benzyl bromide | >200:1 | 95 | >99 | [15][16] |

| (+)-Pseudoephedrine | Isopropyl iodide | >200:1 | 92 | >99 | [15][16] |

Table 4: Quantitative data for the asymmetric alkylation of pseudoephedrine glycinamide.

Conclusion

The early methods for the synthesis of α-methylated amino acids laid the groundwork for modern synthetic organic chemistry. While the classical Strecker and Bucherer-Bergs reactions provided access to racemic mixtures, the development of asymmetric strategies using chiral auxiliaries by pioneers like Seebach, Evans, and Myers revolutionized the field, enabling the stereocontrolled synthesis of these important non-proteinogenic amino acids. These foundational methods continue to be relevant and serve as a testament to the ingenuity of early organic chemists in tackling the challenges of stereoselective synthesis. The principles established by these early approaches are still integral to the development of novel and efficient synthetic routes for complex chiral molecules in academic and industrial research.

References

- 1. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. US2557920A - Method for production of amino acids - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. ethz.ch [ethz.ch]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 14. york.ac.uk [york.ac.uk]

- 15. scilit.com [scilit.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

A Historical Perspective on the Discovery and Application of 2-Methyl-L-proline: A Technical Guide

This in-depth guide provides a comprehensive historical and technical overview of 2-Methyl-L-proline, a conformationally constrained analog of the amino acid L-proline. Tailored for researchers, scientists, and professionals in drug development, this document details its discovery, key synthetic methodologies, and its role in influencing peptide structure and function, including its indirect involvement in cellular signaling pathways.

Discovery and Early Synthesis

The exploration of proline analogs like this compound arose from a desire to create peptides with enhanced stability and specific three-dimensional structures. The introduction of a methyl group at the α-carbon of proline was a key strategy to impose significant steric hindrance, thereby restricting the conformational flexibility of the pyrrolidine ring and the peptide backbone.

The first synthesis of racemic 2-methylproline was reported in 1974 by Ellington and Honigberg. Their method involved the synthesis from 5-(3-hydroxypropyl)-5-methylhydantoin[1]. While this initial work laid the foundation, subsequent research focused on developing stereoselective syntheses to obtain enantiomerically pure forms of the amino acid, which are crucial for applications in drug design and peptide chemistry.

Stereoselective Synthesis of (S)-2-Methylproline

A widely recognized and detailed method for the enantioselective synthesis of (S)-2-Methylproline was published in Organic Syntheses. This procedure, developed by Seebach and colleagues, utilizes (S)-proline as the chiral starting material and proceeds through a three-step sequence involving the formation of a bicyclic acetal, diastereoselective methylation, and subsequent hydrolysis.

Experimental Protocol: Seebach Synthesis of (S)-2-Methylproline

Step A: Formation of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

A suspension of (S)-proline (40.0 g, 0.347 mol) in 1400 mL of pentane is prepared in a 2.5-L round-bottomed flask.

-

Pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol) are added to the suspension.

-

The mixture is heated to reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.

-

Additional pivalaldehyde (40.0 mL, 0.368 mol), trifluoroacetic acid (1 mL, 13.0 mmol), and pentane (200 mL) are added, and reflux is continued for another 72 hours.

-

The reaction mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure. The residue is distilled via Kugelrohr distillation to yield the bicyclic acetal.

Step B: Methylation of the Bicyclic Acetal

-

A solution of lithium diisopropylamide (LDA) is prepared by adding 1.6 M butyllithium in hexane (88.6 mL, 0.142 mol) to a solution of diisopropylamine (18.3 mL, 0.131 mol) in 120 mL of dry tetrahydrofuran (THF) at -78°C.

-

The LDA solution is added to a pre-cooled (-78°C) solution of the bicyclic acetal from Step A (20.0 g, 0.109 mol) in 600 mL of dry THF.

-

After 45 minutes at -78°C, iodomethane (8.8 mL, 0.142 mol) is added.

-

The reaction mixture is allowed to warm to 0°C over 3 hours, followed by the addition of a saturated aqueous solution of ammonium chloride (300 mL).

-

The product is extracted with ether, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by Kugelrohr distillation.

Step C: Hydrolysis to (S)-2-Methylproline

-

The methylated bicyclic acetal from Step B (20.1 g, 0.102 mol) is heated to reflux in 400 mL of 3 N hydrochloric acid for 1 hour.

-

The water is removed under reduced pressure. The residue is treated with 3 N HCl and extracted with dichloromethane to remove organic impurities.

-

The aqueous layer is concentrated and dried. The resulting crude amino acid hydrochloride is dissolved in water and passed through a Dowex 50W X 8 ion-exchange column.

-

The column is washed with water, and the amino acid is eluted with 3 N aqueous ammonia.

-

The ammonia fractions are collected and concentrated to yield (S)-2-Methylproline[1].

Quantitative Data for the Synthesis of (S)-2-Methylproline

| Parameter | Value | Reference |

| Overall Yield | 55% (from (S)-proline) | [1] |

| Melting Point | 248–252°C (decomposes) | [1] |

| Specific Rotation [α]D | -71.1° to -72.1° (c 1.0, MeOH) | [1] |

Synthesis Workflow Diagram

References

A Technical Guide to the Physicochemical Properties of 2-Methyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-L-proline, a substituted analog of the proteinogenic amino acid L-proline, is a compound of significant interest in medicinal chemistry and drug development. Its incorporation into peptides can induce specific conformational constraints, enhancing stability and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for these procedures. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. These values are critical for its application in synthesis, formulation, and biological studies.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₂ | [1][2] |

| Molecular Weight | 129.16 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [1][3] |

| Melting Point | 248–252°C (decomposes)[4], 310°C[1][5][6] | [1][4][5][6] |

| Boiling Point (Predicted) | 241.9 ± 33.0 °C | [1][3] |

| Density (Predicted) | 1.119 ± 0.06 g/cm³ | [1][6] |

| Flash Point (Predicted) | 100.1 °C | [1][3] |

Table 2: Chemical and Spectroscopic Properties

| Property | Value | Source(s) |

| pKa (Predicted) | 2.44 ± 0.20 | [5][6] |

| XLogP3 | -2.2 | [2][3] |

| Hydrogen Bond Donor Count | 2 | [2][3] |

| Hydrogen Bond Acceptor Count | 3 | [2][3] |

| ¹H NMR (200 MHz, D₂O) | δ: 1.52 (s, 3 H), 1.75–2.40 (m, 4 H), 3.20–3.45 (m, 2 H) | [4] |

| ¹³C NMR (50 MHz, D₂O) | δ: 23.99, 25.85, 38.27, 48.06, 73.21, 179.87 | [4] |

Table 3: Solubility and Optical Properties

| Property | Value | Source(s) |

| Solubility | Soluble in Methanol | [1][6] |

| Optical Rotation ([α]D) | -71.1° to -72.1° (c=1.0 in Methanol) | [4] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of (S)-2-Methylproline

A robust method for the synthesis of enantiomerically pure (S)-2-methylproline involves the diastereoselective alkylation of a chiral bicyclic lactam derived from (S)-proline. The following protocol is a summary of the procedure described in Organic Syntheses.[4]

Step 1: Formation of the Bicyclic Lactam

-

Suspend (S)-proline in pentane.

-

Add pivalaldehyde and a catalytic amount of trifluoroacetic acid.

-

Heat the mixture at reflux with a Dean-Stark trap to remove water azeotropically for approximately 72 hours.

-

Add additional pivalaldehyde and trifluoroacetic acid and continue reflux for another 72 hours.

-

After cooling, filter the reaction mixture and concentrate the solution under reduced pressure.

-

Purify the resulting residue by Kugelrohr distillation to yield (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one as a colorless oil.[4]

Step 2: Diastereoselective Methylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in dry tetrahydrofuran (THF) at -78°C, followed by warming to room temperature and re-cooling to -78°C.

-

Add the LDA solution to a pre-cooled (-78°C) solution of the bicyclic lactam from Step 1 in dry THF.

-

After stirring for 45 minutes at -78°C, add iodomethane.

-

Allow the reaction mixture to warm to 0°C over 3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform a standard aqueous workup with ethyl acetate extraction. Dry the combined organic layers over magnesium sulfate and remove the solvent in vacuo to yield the methylated product, (2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.[4]

Step 3: Hydrolysis and Purification

-

Heat the methylated lactam from Step 2 in 3 N hydrochloric acid (HCl) at reflux for 1 hour.

-

Remove the water under reduced pressure.

-

Treat the residue with 3 N HCl and extract with dichloromethane to remove organic impurities.

-

Concentrate the combined aqueous layers and dry under reduced pressure.

-

Dissolve the residue in water and load it onto a Dowex 50W X 8 (H+ form) ion-exchange column.

-

Wash the column with water until the effluent is neutral.

-

Elute the amino acid with 3 N aqueous ammonia.

-

Collect the product-containing fractions and remove the solvent under reduced pressure to yield (S)-2-methylproline.[4]

Determination of pKa

The pKa values of an amino acid can be determined experimentally via acid-base titration, monitoring the pH change as a function of added titrant.

-

Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration.

-

Acidification : Add a strong acid (e.g., 0.1 M HCl) to the amino acid solution to fully protonate both the carboxyl and amino groups.

-

Titration : Place a calibrated pH electrode in the solution. Begin titrating the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection : Record the pH of the solution after each addition of the titrant.

-

Data Analysis :

-

Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will show one or more buffering regions (plateaus). The midpoint of each plateau corresponds to a pKa value.

-

The first pKa (pKa₁) corresponds to the ionization of the carboxylic acid group. The second pKa (pKa₂) corresponds to the ionization of the secondary amine group.

-

The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal, as described by the Henderson-Hasselbalch equation.

-

Determination of Solubility

The solubility of an amino acid can be determined by measuring the concentration of a saturated solution.

-

Sample Preparation : Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, methanol) in a sealed container.

-

Equilibration : Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Separation : Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation or by filtration through a fine-pore filter.

-

Quantification :

-

Take a precise volume of the clear, saturated supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method. This could involve:

-

Gravimetric analysis : Evaporating the solvent from the known volume of supernatant and weighing the remaining solid residue.

-

Spectrophotometry : If the compound has a chromophore or can be derivatized to produce one.

-

Chromatography (e.g., HPLC) : Comparing the peak area of the sample to a standard curve of known concentrations.

-

-

-

Calculation : Express the solubility in terms of mass per unit volume (e.g., g/L) or molarity (mol/L).

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for the three-step synthesis of (S)-2-Methylproline.

References

- 1. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 2. annualreviews.org [annualreviews.org]

- 3. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C6H11NO2 | CID 6993664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Methyl-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methyl-L-proline. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and chemical synthesis in the structural characterization and analysis of this important proline derivative.

Introduction

This compound, a substituted analog of the amino acid L-proline, is a valuable building block in the synthesis of peptides and peptidomimetics. The incorporation of this moiety can induce conformational constraints and enhance metabolic stability, properties that are highly sought after in drug design. Accurate and comprehensive spectroscopic data are paramount for the unambiguous identification and quality control of this compound and its derivatives. This guide focuses on the detailed ¹H and ¹³C NMR data, which are fundamental for its structural elucidation.

Molecular Structure

The structure of this compound, also known as (2S)-2-methylpyrrolidine-2-carboxylic acid, is characterized by a pyrrolidine ring with a methyl group and a carboxylic acid group attached to the alpha-carbon (C2).

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Conformational Properties

2-Methyl-L-proline, also known as (2S)-2-methylpyrrolidine-2-carboxylic acid, is a chiral α-amino acid derivative. The presence of a methyl group at the α-carbon introduces significant steric hindrance, which restricts the conformational flexibility of the pyrrolidine ring and influences the rotational barrier around the peptide bond when incorporated into a peptide chain. This conformational constraint is a key feature that makes this compound a valuable tool in peptide design to induce specific secondary structures, such as β-turns, and to enhance stability against enzymatic degradation.

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C6H11NO2[1] |

| Molecular Weight | 129.16 g/mol [1][2] |

| Appearance | White powder or colorless crystals[3][4] |

| Melting Point | 248–252 °C (decomposes)[3] |

| Solubility | Soluble in water and some organic solvents like methanol.[3][4] |

Experimental Protocols

Synthesis of (S)-2-Methylproline

A common method for the enantiomerically pure synthesis of (S)-2-methylproline begins with (S)-proline. The following is a summarized three-step process:

-

Protection of the Carboxylic Acid: (S)-proline is reacted with pivalaldehyde and trifluoroacetic acid in pentane to form a bicyclic oxazolidinone, (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one. This step protects the carboxylic acid and activates the α-carbon for methylation.

-

Diastereoselective Methylation: The protected proline is then treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. Subsequent reaction with an electrophilic methyl source, like iodomethane, introduces the methyl group at the α-position in a stereocontrolled manner.

-

Deprotection: The protecting group is removed by acid hydrolysis (e.g., with 3 N HCl) to yield (S)-2-methylproline.[3] The final product can be purified by ion-exchange chromatography.[3]

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained through recrystallization. A reported method involves the following steps:

-

Dissolution: Dissolve the purified this compound in a minimal amount of hot methanol.[3] For further purification, activated charcoal can be added to the solution, which is then filtered.[3]

-

Precipitation: Slowly add ethyl acetate to the methanol solution until it becomes slightly turbid.

-

Crystal Growth: Allow the solution to cool down slowly to room temperature. Colorless platelet-like crystals should form over time.[3] The hydrochloride salt form can also be crystallized from an aqueous solution of hydrochloric acid.[5]

Single-Crystal X-ray Diffraction

The following outlines a general protocol for the determination of the crystal structure of this compound using single-crystal X-ray diffraction:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and scaled.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model of this compound is then built into the electron density. This model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns, resulting in the final crystal structure.

Logical Workflow for Crystal Structure Analysis

The overall process from obtaining the compound to determining its crystal structure can be visualized as a logical workflow.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, its structural similarity to L-proline suggests it may interact with similar biological targets. L-proline is known to act as a signaling molecule, influencing several key pathways that regulate cell fate and metabolism.[6][7] The addition of L-proline to embryonic stem cells has been shown to activate the MAPK, PI3K, and mTOR pathways, which are crucial for cell proliferation and differentiation.[6][8]

Given that this compound is a proline analog, it is plausible that it could modulate these pathways, potentially by competing with L-proline for transporters or binding sites on signaling proteins. The conformational constraints of this compound could lead to either agonistic or antagonistic effects on these pathways.

The following diagram illustrates the potential signaling cascade that could be influenced by this compound, based on the known L-proline signaling network.

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its conformational preferences, which are critical for its application in drug design and peptide synthesis. Although a publicly available crystal structure is yet to be reported, the experimental protocols for its synthesis, crystallization, and X-ray diffraction analysis are well-established. Future research should focus on obtaining high-resolution crystal structures of this compound and its derivatives to further elucidate structure-activity relationships. Moreover, investigating its interaction with biological signaling pathways will be crucial in understanding its potential therapeutic applications.

References

- 1. This compound | C6H11NO2 | CID 6993664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chembk.com [chembk.com]

- 5. 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem [benchchem.com]

- 6. Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 8. Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Stability: A Technical Guide to the Biological Role and Significance of Alpha-Methylation in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-methylation, the substitution of the α-hydrogen of an amino acid with a methyl group, represents a cornerstone of modern peptide and drug design. This seemingly minor modification imparts profound changes to the fundamental properties of amino acids and the peptides that contain them. By introducing significant steric hindrance, α-methylation restricts the conformational flexibility of the peptide backbone, promoting the formation of stable secondary structures such as α- and 3₁₀-helices. This structural pre-organization leads to a cascade of beneficial effects, including dramatically enhanced proteolytic stability, improved receptor binding affinity and selectivity, and increased bioavailability. This technical guide provides an in-depth exploration of the multifaceted roles of α-methylation, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying principles and workflows.

Introduction: The Power of a Single Methyl Group

Peptides are remarkable signaling molecules and therapeutic agents, offering high specificity and potency. However, their clinical utility is often hampered by two major liabilities: conformational flexibility, which can lead to poor receptor binding, and rapid degradation by proteases in vivo.[1] Alpha-methylation is a powerful and widely adopted strategy to overcome these limitations. The introduction of a methyl group at the α-carbon sterically restricts the allowable Ramachandran space for the φ and ψ dihedral angles, effectively locking the amino acid residue into a more defined conformation.[2] This guide will dissect the structural consequences of this modification and its subsequent impact on the biological function and therapeutic potential of peptides.

Structural Consequences of α-Methylation

The primary effect of α-methylation is the dramatic limitation of the peptide backbone's conformational freedom. The presence of the gem-dimethyl group (in the case of α-aminoisobutyric acid, Aib) or a chiral α-methyl group sterically hinders rotation around the N-Cα (φ) and Cα-C (ψ) bonds.[2][3]

-

Conformational Restriction: This restriction forces the amino acid residue to favor the helical regions of the Ramachandran plot (α-helix and 3₁₀-helix).[1][4] This pre-organization reduces the entropic penalty upon binding to a target receptor, contributing to higher affinity.[1]

-

Helix Induction: The incorporation of α-methylated amino acids, particularly Aib, is a well-established method for inducing and stabilizing helical structures in peptides that would otherwise exist as random coils in solution.[5] Even a single Aib substitution can significantly increase the helicity of a peptide.[1][6]

Caption: Fig 1. Steric hindrance from the α-methyl group restricts backbone rotation.

Enhanced Metabolic Stability

A major hurdle in peptide drug development is their short in vivo half-life due to rapid cleavage by proteases. The α-methyl group acts as a steric shield, physically blocking the approach of proteolytic enzymes to the adjacent peptide bonds.[1]

-

Resistance to Proteolysis: This "proteolytic shielding" significantly increases the peptide's resistance to degradation by both endo- and exopeptidases.[1][6]

-

Prolonged Half-Life: Consequently, α-methylated peptides exhibit a substantially longer half-life in serum compared to their unmodified counterparts.[1][7] Studies have shown that peptides substituted with Aib can have a half-life that is approximately 50% longer in serum.[1]

Caption: Fig 2. The α-methyl group sterically hinders protease access to the peptide bond.

Table 1: Quantitative Effects of α-Methylation on Peptide Properties

The following table summarizes quantitative data from studies on Apolipoprotein A-I (ApoA-I) mimetic peptides, demonstrating the impact of α-methylation on helicity, proteolytic resistance, and biological function.

| Peptide ID | α-Methylated Residues | % Helicity (Aqueous Buffer) | % Intact after Trypsin Digestion | Cholesterol Efflux (% of Control) | Reference |

| A | None (Control) | 18.0% | ~5% | ~2% | [6] |

| Aα | α-methyl-Ala | 22.0% | >95% | ~15% | [6] |

| Kα | α-methyl-Lys | 36.1% | >95% | ~25% | [6] |

| Lα | α-methyl-Leu | 34.5% | >95% | ~25% | [6] |

| 6α | Multiple (α-Me-Ala, Lys, Leu) | 41.5% | >95% | ~40% | [6] |

Impact on Receptor Binding and Biological Activity

By enforcing a bioactive conformation, α-methylation can significantly enhance a peptide's binding affinity and selectivity for its target receptor.

-

Increased Affinity: The rigid, helical structure induced by α-methylation often mimics the conformation the peptide adopts when bound to its receptor. This pre-organization reduces the entropic cost of binding, leading to a more favorable free energy of binding (ΔG) and thus higher affinity.[1][3]

-

Improved Selectivity: Conformational constraint can also improve selectivity by disfavoring binding to off-target receptors that may recognize different peptide conformations.

Table 2: Thermodynamic Consequences of α-Methylation on Protein-Peptide Binding

This table presents data from a study where an alanine residue in the S peptide of ribonuclease S was replaced with α-aminoisobutyric acid (Aib).

| Parameter | Wild-Type (Ala) | Aib Mutant | Change (ΔΔ) | Interpretation | Reference |

| ΔG° (kcal/mol) | - | - | +0.7 | Destabilizing effect on binding | [3] |

| ΔH° (kcal/mol) | - | - | +2.8 | Unfavorable enthalpy change | [3] |

| ΔS (kcal/mol·K) | - | - | +6.0 | Favorable entropy change | [3] |

| ΔCp (kcal/mol·K) | - | - | -60 | Significant change in heat capacity | [3] |

| Note: The study concluded the overall destabilizing effect on binding (positive ΔΔG°) was due to favorable interactions and reduced entropy in the uncomplexed Aib peptide, highlighting the complex interplay of forces.[3] |

Applications in Drug Development

The combination of enhanced stability and improved binding properties makes α-methylation a highly valuable tool in the development of peptide-based therapeutics. This modification is crucial in transforming promising but labile peptides into viable drug candidates.

-

Neuroprotective Agents: Trofinetide, a drug approved for Rett syndrome, is a derivative of the tripeptide Gly-Pro-Glu where the central proline residue is α-methylated.[8]

-

Metabolic Disease: Analogs of Glucagon-like peptide-1 (GLP-1) and other metabolic hormones often incorporate α-methylated amino acids to prolong their half-life and improve their therapeutic profile.

-

Cardiovascular Disease: As shown in Table 1, α-methylation of ApoA-I mimetic peptides enhances their ability to promote cholesterol efflux, a key anti-atherogenic property.[6][9][10][11][12]

References

- 1. lifetein.com [lifetein.com]

- 2. benchchem.com [benchchem.com]

- 3. Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2. The Ramachandran Plot [iop.vast.vn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. proteopedia.org [proteopedia.org]

- 9. Apolipoprotein A-I Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Properties of Apolipoprotein A-I Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apolipoprotein A-I mimetic peptide helix number and helix linker influence potentially anti-atherogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apolipoprotein A-I mimetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of the 2-Methyl-L-proline Pyrrolidine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of the 2-Methyl-L-proline pyrrolidine ring. Proline and its derivatives are unique among the proteinogenic amino acids due to the cyclic nature of their side chain, which imposes significant conformational constraints on the peptide backbone. The introduction of a methyl group at the Cα position further influences the puckering of the five-membered pyrrolidine ring, impacting the local and global conformation of peptides and proteins. This guide details the theoretical underpinnings of pyrrolidine ring conformation, outlines the primary experimental and computational methodologies for its analysis, and presents key data for understanding the structural preferences of this compound.

Introduction to Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two major puckered conformations: Cγ-endo (down) and Cγ-exo (up). In the Cγ-endo conformation, the Cγ atom is displaced from the plane of the other four ring atoms on the same side as the carboxyl group. Conversely, in the Cγ-exo conformation, the Cγ atom is displaced on the opposite side. The specific puckering preference is influenced by various factors, including the nature and stereochemistry of substituents on the ring, the local peptide sequence, and the solvent environment.

The conformation of the pyrrolidine ring is critical as it directly influences the backbone dihedral angle φ (phi) and, consequently, the secondary structure of peptides. Generally, an exo ring pucker is associated with more compact secondary structures like the polyproline II (PPII) helix, while an endo pucker favors more extended conformations.

For α-substituted proline analogs like this compound, the steric hindrance introduced by the methyl group at the Cα position is expected to further restrict the conformational landscape.[1]

Conformational States of the this compound Pyrrolidine Ring

The conformational equilibrium of the this compound pyrrolidine ring can be described by two primary puckering states: Cγ-exo and Cγ-endo. The puckering can be quantitatively described by pseudorotation parameters: the phase angle (P) and the amplitude of pucker (τm). While specific experimental data for this compound is not extensively available in the reviewed literature, we can infer its likely conformational preferences based on studies of similar compounds and the general effects of α-substitution. For L-proline derivatives, α-substitution generally favors the exo ring pucker.

Below is a table summarizing the expected conformational parameters for the two puckering states of this compound, with illustrative values based on closely related proline derivatives.

| Parameter | Cγ-exo (Up) | Cγ-endo (Down) |

| Pseudorotation Phase Angle (P) | ~18° - 36° | ~162° - 180° |

| Puckering Amplitude (τm) | ~35° - 45° | ~35° - 45° |

| Relative Population | Major | Minor |

| Associated Secondary Structures | Polyproline II (PPII) helix, β-turns | Extended conformations |

Note: The values presented in this table are illustrative and based on general findings for α-substituted proline analogs. Specific experimental or computational determination for this compound is required for precise quantification.

Experimental Protocols for Conformational Analysis

The conformational analysis of the this compound pyrrolidine ring is primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For the pyrrolidine ring of this compound, the key NMR parameters are vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a synthesized peptide containing this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

-

Data Acquisition:

-

Acquire one-dimensional (1D) ¹H NMR spectra to assess sample purity and general spectral features.

-

Acquire two-dimensional (2D) correlation spectroscopy (COSY) and total correlation spectroscopy (TOCSY) spectra to assign the proton resonances of the this compound spin system (Hβ, Hγ, Hδ).

-

Acquire a 2D rotating-frame Overhauser effect spectroscopy (ROESY) or nuclear Overhauser effect spectroscopy (NOESY) spectrum to identify through-space proximities between protons, which provides information about the ring pucker.[2]

-

-

Data Analysis:

-

Extract the vicinal coupling constants (³JHH) between the β, γ, and δ protons from the high-resolution 1D or 2D spectra.

-

Use the Karplus equation, which relates the magnitude of the ³JHH coupling constant to the dihedral angle between the coupled protons, to determine the endocyclic torsion angles of the pyrrolidine ring.

-

Analyze the NOE cross-peak intensities to derive interproton distance restraints. Strong NOEs between specific protons are characteristic of either the exo or endo pucker.[2] For example, a strong Hα-Hδ NOE is indicative of a trans peptide bond, which is favored by α-substitution.

-

Calculate the pseudorotation parameters (P and τm) from the determined dihedral angles to quantify the ring pucker.

-

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular conformation in the solid state.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of this compound or a peptide containing this residue. This is often the most challenging step and requires screening of various conditions (e.g., solvent, precipitant, temperature).

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.[3]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic coordinates, including those of the pyrrolidine ring, to achieve the best fit with the experimental data.[4]

-

-

Conformational Analysis:

-

Extract the precise bond lengths, bond angles, and torsion angles of the pyrrolidine ring from the final refined structure.

-

Calculate the puckering parameters (P and τm) to define the conformation in the crystal lattice.

-

Computational Modeling

Computational methods, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, are invaluable for exploring the conformational energy landscape of this compound.

Methodology for Computational Analysis:

-

Model System: Create a model system, such as N-acetyl-2-Methyl-L-proline-N'-methylamide, to represent the residue in a peptide context.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers, considering both the ring pucker and the cis/trans isomerization of the peptide bonds.

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP/6-31G*).

-

Calculate the relative energies of the conformers to determine their populations according to the Boltzmann distribution. The effects of solvent can be included using continuum solvation models.[5]

-

-

Analysis of Puckering:

-

Calculate the endocyclic torsion angles and pseudorotation parameters for each low-energy conformer to characterize the ring pucker.

-

The results can be used to predict the preferred conformation and the energy barrier for interconversion between the exo and endo states.

-

Visualizations

The following diagrams illustrate key concepts and workflows in the conformational analysis of the this compound pyrrolidine ring.

References

- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry and Chirality of 2-Methyl-L-proline and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and chirality of 2-Methyl-L-proline and its derivatives. The introduction of a methyl group at the C2 position of the proline ring introduces significant conformational constraints that have profound implications for its chemical reactivity and its utility in various applications, particularly in peptide and drug design. This document delves into the synthesis, physicochemical properties, conformational analysis, and applications of these valuable chiral building blocks. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside graphical representations of important concepts and workflows to facilitate understanding.

Introduction

Proline is a unique proteinogenic amino acid due to its secondary amine incorporated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone. The substitution of a methyl group at the α-carbon (C2) to yield 2-methylproline further amplifies this rigidity, making it a powerful tool for influencing molecular conformation. The stereochemistry at this new chiral center is critical, with (S)-2-methylproline (this compound) and (R)-2-methylproline exhibiting distinct properties and applications. This guide will focus on the synthesis, stereochemical control, and impact of the C2-methyl group on the structure and function of peptides and other bioactive molecules.

Stereochemistry and Chirality

The defining feature of 2-methylproline is the presence of a chiral center at the C2 position, in addition to the inherent chirality of the proline ring. This results in four possible stereoisomers: (2S, αS)-, (2R, αR)-, (2S, αR)-, and (2R, αS)-2-methylproline. The naturally occurring L-proline has the (S) configuration at the α-carbon. Therefore, this compound refers to (2S)-2-methylpyrrolidine-2-carboxylic acid.

The steric hindrance introduced by the C2-methyl group significantly restricts the conformational flexibility of the pyrrolidine ring and influences the rotational barrier around the peptide bond when incorporated into a peptide chain. This conformational constraint is a key feature that affects how 2-methylproline-containing molecules interact with biological targets such as enzymes and receptors.

Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure 2-methylproline is crucial for its application in stereoselective synthesis and drug design. Several methods have been developed, with a prominent strategy involving the diastereoselective alkylation of a chiral precursor derived from L-proline itself.

Diastereoselective Alkylation of a Chiral Proline-Derived Acetal

A widely used method involves the "self-reproduction of chirality," where the inherent chirality of L-proline is used to direct the stereoselective introduction of the methyl group.[1]

This method provides excellent stereocontrol, leading to the desired (S)-enantiomer with high purity.

Physicochemical Properties

The introduction of the C2-methyl group alters the physicochemical properties of proline. The following tables summarize key quantitative data for this compound and some of its common derivatives.

Table 1: Physicochemical Properties of 2-Methylproline Enantiomers

| Property | (S)-2-Methylproline | (R)-2-Methylproline |

| Molecular Formula | C₆H₁₁NO₂[2] | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol [2] | 129.16 g/mol |

| Melting Point | 248–252 °C (dec.)[3] | - |

| Specific Rotation [α]D | -71.1° to -72.1° (c 1.0, MeOH)[3] | +73.1° (c 1.7, MeOH)[3] |

| CAS Number | 42856-71-3[2] | 63399-77-9 |

Table 2: Properties of Common this compound Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N-Boc-2-methyl-L-proline | C₁₁H₁₉NO₄ | 229.27 | - |

| This compound Methyl Ester Hydrochloride | C₇H₁₄ClNO₂ | 179.64 | - |

| N-Cbz-2-methyl-L-proline | C₁₄H₁₇NO₄ | 263.29 | - |

Conformational Analysis and Impact on Peptide Structure

The most significant consequence of C2-methylation is the profound impact on the conformational preferences of the proline ring and the subsequent peptide backbone.

Ring Puckering and Amide Bond Isomerization

The pyrrolidine ring of proline can adopt two major puckered conformations: Cγ-endo (down) and Cγ-exo (up). The C2-methyl group introduces steric strain that can favor one pucker over the other. More importantly, it strongly disfavors the cis conformation of the preceding peptide bond (ω angle), primarily due to steric clashes between the methyl group and the Cα of the preceding residue. This leads to a nearly exclusive preference for the trans peptide bond.[4]

Stabilization of Secondary Structures

The conformational rigidity of 2-methylproline makes it a potent inducer of specific secondary structures in peptides.

-

β-Turns: Incorporation of 2-methylproline at the i+1 or i+2 position of a peptide sequence has been shown to significantly stabilize β-turn conformations.[3] This is particularly valuable in the design of peptidomimetics and bioactive peptides where a specific turn structure is required for activity.

-

Polyproline II (PPII) Helices: 2-Methylproline also enhances the stability of the polyproline II (PPII) helix, a left-handed helical structure important for protein-protein interactions.[4]

Applications in Drug Development and Asymmetric Catalysis

The unique stereochemical and conformational properties of this compound and its derivatives have led to their widespread use in several areas of chemical and pharmaceutical research.

Peptidomimetics and Drug Design

The ability of 2-methylproline to induce specific conformations and increase proteolytic stability makes it an attractive building block for the design of peptide-based drugs. By replacing a native proline residue with 2-methylproline, researchers can lock the peptide into a bioactive conformation, potentially leading to increased potency and a longer half-life in vivo.

Asymmetric Organocatalysis

Proline and its derivatives are well-established organocatalysts for various asymmetric transformations. This compound has been employed as a catalyst in reactions such as aldol and Mannich reactions, where the steric bulk of the methyl group can enhance the stereoselectivity of the transformation.

Experimental Protocols

Synthesis of (S)-2-Methyl-L-proline

This protocol is adapted from Organic Syntheses.[3]

Step A: Synthesis of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

Suspend (S)-proline (1.0 eq) in pentane.

-

Add pivalaldehyde (6.0 eq) and trifluoroacetic acid (0.1 eq).

-

Heat the mixture at reflux with a Dean-Stark trap for 72 hours.

-

Add additional pivalaldehyde (1.0 eq) and trifluoroacetic acid (0.04 eq) and continue refluxing for another 72 hours.

-

Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.

-

Purify the residue by Kugelrohr distillation to afford the bicyclic acetal as a colorless oil.

Step B: Synthesis of (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.3 eq) to diisopropylamine (1.2 eq) in dry THF at -78 °C and then warming to room temperature for 20 minutes.

-

Cool the LDA solution to -78 °C and add it to a solution of the bicyclic acetal (1.0 eq) in dry THF at -78 °C.

-

Stir the resulting solution at -78 °C for 45 minutes.

-

Add iodomethane (1.3 eq) and allow the reaction mixture to warm to 0 °C over 3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, wash the combined organic layers with saturated aqueous sodium carbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by chromatography on silica gel.

Step C: Synthesis of (S)-2-Methylproline

-

Heat the methylated acetal in 3 N hydrochloric acid at reflux for 1 hour.

-

Remove the water under reduced pressure.

-

Treat the residue with 3 N HCl and extract with dichloromethane.

-

Concentrate the combined aqueous layers and dry under reduced pressure.

-

Purify the crude product by ion-exchange chromatography.

Synthesis of N-Boc-2-methyl-L-proline

This protocol is adapted from a common procedure for the Boc-protection of amino acids.

-

Dissolve (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of acetonitrile and water.

-

Add triethylamine (3.0 eq).

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in acetonitrile.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Remove the organic solvent under reduced pressure.

-

Add 2M aqueous sodium hydroxide to the residue and extract with ether.

-

Cool the aqueous phase to 10 °C and adjust the pH to 2 with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under high vacuum to give (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid as a solid.[5]

Chiral HPLC Separation of 2-Methylproline Enantiomers

The enantiomers of 2-methylproline and its derivatives can be separated by high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP).

-

Column: A polysaccharide-based chiral column, such as Chiralpak AD-H, is often effective.[1]

-

Mobile Phase: A typical mobile phase consists of a mixture of hexane and ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA). The exact composition will need to be optimized for the specific derivative being analyzed.[1]

-

Detection: UV detection is commonly used, typically at a wavelength around 210-220 nm.

Signaling Pathways and Biological Implications

The conformational control exerted by 2-methylproline can have significant biological consequences by influencing peptide-protein interactions that are critical for cell signaling. For example, many signaling pathways are mediated by proline-rich motifs binding to specific protein domains (e.g., SH3, WW domains). The conformation of these proline-rich regions is crucial for binding affinity and specificity.

By replacing proline with 2-methylproline in a signaling peptide, it is possible to lock the peptide into a conformation that either enhances or inhibits its interaction with its target protein, thereby modulating the downstream signaling cascade. This strategy is a powerful approach in the development of targeted therapeutics.

Conclusion

This compound and its derivatives are invaluable tools in modern chemical and pharmaceutical science. The stereospecific introduction of a methyl group at the C2 position of the proline ring imparts a high degree of conformational constraint, which can be strategically exploited to control the three-dimensional structure of peptides and other molecules. This guide has provided a comprehensive overview of the stereochemistry, synthesis, properties, and applications of these compounds. The detailed experimental protocols and graphical representations are intended to serve as a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and drug development. The continued exploration of 2-methylproline and its analogues is expected to lead to the development of novel therapeutics and catalysts with enhanced properties and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H11NO2 | CID 6993664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. N-BOC-ALPHA-METHYL-L-PROLINE | 103336-06-7 [chemicalbook.com]

Solubility characteristics of 2-Methyl-L-proline in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-L-proline. Due to a lack of specific quantitative solubility data for this compound in the public domain, this document presents a detailed analysis of the solubility of the parent compound, L-proline, as a predictive reference. It is anticipated that the additional methyl group in this compound will influence its solubility, likely decreasing its solubility in polar solvents compared to L-proline. This guide also furnishes detailed experimental protocols for determining the precise solubility of this compound to empower researchers to generate critical data for their specific applications.

Introduction

This compound is a derivative of the proteinogenic amino acid L-proline, featuring a methyl group at the alpha-carbon. This structural modification can significantly impact its physicochemical properties, including solubility, which is a critical parameter in drug development, formulation, and bioprocessing. Understanding the solubility of this compound in various solvents is essential for its effective use in research and pharmaceutical applications.

This guide summarizes the available qualitative solubility information for this compound and provides quantitative data for the closely related L-proline to serve as a baseline for solubility estimations. Furthermore, detailed methodologies for experimental solubility determination are provided to facilitate the generation of precise data.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Appearance | White powder or colorless crystal | |

| CAS Number | 42856-71-3 | [1] |

Qualitative Solubility of this compound

Quantitative Solubility of L-proline (as a Proxy)

The following tables provide quantitative solubility data for L-proline. It is crucial to note that these values are for the parent compound and should be used as an estimation for this compound's solubility. The presence of the alpha-methyl group is expected to increase the hydrophobicity of the molecule, which will likely result in lower solubility in polar solvents like water and higher solubility in less polar organic solvents compared to L-proline.

Table 1: Solubility of L-proline in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 127 |

| 25 | 162[2][3] |

| 50 | 206.7 |

| 65 | 239 |

Table 2: Solubility of L-proline in Various Solvents at 25°C

| Solvent | Solubility |

| Water | 162 g/100 mL[2][3] |

| Ethanol | 0.067 g/mL[3] |

| Methanol | Soluble |

| Isopropanol | Insoluble[2][3] |

| Acetone | Slightly Soluble[2] |

| Ether | Insoluble[2][3] |

| Butanol | Insoluble[3] |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocols are recommended.

Equilibrium Solubility Determination by Gravimetric Method

This method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[4][5]

Apparatus and Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Vials or weighing dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.[6]

-

-

Sample Withdrawal and Filtration:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the supernatant using a syringe filter into a pre-weighed, clean, and dry vial or weighing dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial or weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Dry the sample to a constant weight.

-

Cool the container in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.

-

Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Concentration Determination by UV/Vis Spectrophotometry

For solvents where the gravimetric method is less practical, or for lower solubility measurements, UV/Vis spectrophotometry can be employed. This requires that this compound has a chromophore or can be derivatized to produce a colored compound.[7][8]

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

-

Generation of a Calibration Curve:

-

If necessary, perform a derivatization reaction (e.g., with ninhydrin) to produce a colored product.[9]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method.

-

Withdraw and filter a sample of the supernatant.

-

Dilute the sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow for solubility.

Conclusion

While direct quantitative solubility data for this compound remains to be fully characterized in the literature, this guide provides a foundational understanding based on the properties of its parent compound, L-proline. The provided experimental protocols offer a clear path for researchers to determine the precise solubility of this compound in various solvents, which is a critical step for its successful application in drug development and other scientific endeavors. The expected lower solubility in polar solvents due to the added methyl group should be a key consideration in experimental design.

References

- 1. RU2012869C1 - Method of spectrophotometric determination of aminoacids - Google Patents [patents.google.com]

- 2. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L(-)-Proline [chembk.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. tsijournals.com [tsijournals.com]

- 8. Determination of the protein and free amino acid content in a sample using o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Spectrophotometric Determination of Amino Acids by the Ninhydrin Reaction. | Semantic Scholar [semanticscholar.org]

Thermochemical Profile of 2-Methyl-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-L-proline is a synthetic derivative of the proteinogenic amino acid L-proline, characterized by a methyl group at the α-carbon. This modification introduces significant conformational constraints, influencing the peptide backbone and the overall structure of peptides and proteins into which it is incorporated. Understanding the thermochemical properties of this amino acid analog is crucial for its application in drug design and development, particularly in the rational design of peptidomimetics with enhanced stability and biological activity.

This technical guide provides a summary of the available thermochemical data for the parent molecule, L-proline, as a reference point, due to the current lack of experimentally determined thermochemical data for this compound in publicly available literature. Furthermore, this guide details the standard experimental protocols for determining key thermochemical parameters, namely the enthalpy of formation via bomb calorimetry and heat capacity through differential scanning calorimetry.

Thermochemical Data

A thorough literature search did not yield any publicly available experimental or computational thermochemical data for this compound. Therefore, we present the established thermochemical data for the parent amino acid, L-proline, to serve as a baseline for researchers.

Table 1: Experimental Thermochemical Data for L-proline (solid state at 298.15 K)

| Thermochemical Property | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation (ΔfH°) | -522.6 ± 1.5 | kJ·mol⁻¹ | [1] |

| -523.4 ± 1.3 | kJ·mol⁻¹ | [1] | |

| Standard Molar Entropy (S°) | 151.17 | J·mol⁻¹·K⁻¹ | [1] |

| Molar Heat Capacity (Cp) | 150.4 | J·mol⁻¹·K⁻¹ | [1] |

| 151.17 | J·mol⁻¹·K⁻¹ | [1] | |

| 149.12 (at 300.4 K) | J·mol⁻¹·K⁻¹ | [1] |

Note on the Influence of Cα-Methylation: The addition of a methyl group at the α-carbon in this compound is expected to influence its thermochemical properties compared to L-proline. The increased molecular weight and number of bonds would lead to a more negative standard enthalpy of combustion and likely a more negative standard enthalpy of formation. The additional methyl group would also increase the molar heat capacity. The conformational restriction imposed by the methyl group might lead to a lower standard molar entropy compared to a more flexible, non-cyclic analogue, though the change relative to L-proline itself is more complex to predict without experimental data.

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key thermochemical properties of amino acids.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound like an amino acid is typically determined indirectly from its experimentally measured enthalpy of combustion using a bomb calorimeter.

Experimental Workflow:

References

Introduction to Quantum Chemical Calculations of Proline Derivatives

An In-depth Technical Guide on the Quantum Chemical Calculations of 2-Methyl-L-proline and its Parent Compound, L-proline

Executive Summary: While dedicated quantum chemical calculation studies on this compound are not extensively available in peer-reviewed literature, a substantial body of research exists for its parent amino acid, L-proline, and its derivatives. This guide provides a comprehensive overview of the computational methodologies and key findings from these related studies. The principles, experimental protocols, and data presented herein serve as a robust framework for researchers, scientists, and drug development professionals to design and interpret quantum chemical calculations for this compound. This document summarizes quantitative data in structured tables, details common computational protocols, and provides visualizations of key workflows and relationships.